3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea
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Overview
Description
3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea is a complex organic compound that features a unique combination of furan, thiophene, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and thiophene intermediates, followed by their coupling and subsequent urea formation.
Synthesis of Furan Intermediate: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling Reaction: The furan and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Formation of epoxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl, or aryl groups.
Scientific Research Applications
3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are used as anti-inflammatory drugs and local anesthetics, respectively.
Furan Derivatives: Compounds like furosemide, a diuretic, and nitrofurantoin, an antibiotic, contain furan rings and exhibit significant biological activity.
Uniqueness
3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea is unique due to the combination of furan, thiophene, and urea moieties in a single molecule. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-17-4-2-14(3-5-17)6-8-20-19(22)21-11-18-10-16(13-25-18)15-7-9-24-12-15/h2-5,7,9-10,12-13H,6,8,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSOFLBPFDTEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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